molecular formula C14H26N2O2 B6234556 tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate CAS No. 1246034-19-4

tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate

Cat. No. B6234556
CAS RN: 1246034-19-4
M. Wt: 254.4
InChI Key:
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Description

Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate, also known as TBADIQ-2-COOH, is a chemical compound that is used in a variety of scientific research applications. It is a derivative of the isoquinoline family, and has been studied for its potential in a range of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of enzymes, such as G-protein-coupled receptors. It has also been studied for its potential to act as an inhibitor of the enzyme, acetylcholinesterase. In addition, tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH has been studied for its potential to act as an inhibitor of the enzyme, tyrosinase, which is involved in the synthesis of melanin.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH is not yet fully understood, however, it is believed to act as an inhibitor of enzymes. It is thought to interact with the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH has been studied for its potential to modulate the activity of enzymes, such as G-protein-coupled receptors, acetylcholinesterase, and tyrosinase. It has also been studied for its potential to act as an inhibitor of the enzyme, tyrosinase, which is involved in the synthesis of melanin. In addition, tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH has been studied for its potential to act as an inhibitor of the enzyme, tyrosinase, which is involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized in a two-step process. In addition, it is non-toxic and has a low melting point, which makes it easy to handle. However, tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH also has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH include further research into its mechanism of action, its potential to modulate the activity of enzymes, and its potential to act as an inhibitor of the enzyme, tyrosinase. In addition, further research into its potential to act as an inhibitor of other enzymes, such as acetylcholinesterase, is warranted. Other potential future directions include research into its potential to act as an inhibitor of other enzymes involved in the synthesis of melanin, and its potential to act as an inhibitor of other enzymes involved in the synthesis of other molecules.

Synthesis Methods

Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH is synthesized through a two-step process. The first step involves the reaction of tert-butyl nitrite with 7-amino-decahydroisoquinoline in the presence of a base to form the intermediate product, 7-amino-decahydroisoquinoline-2-carboxamidine. The second step involves the reaction of the intermediate product with tert-butyl bromide to form the final product, tert-butyl 7-amino-decahydroisoquinoline-2-carboxylateH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate involves the reaction of tert-butyl 7-oxo-decahydroisoquinoline-2-carboxylate with ammonia in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 7-oxo-decahydroisoquinoline-2-carboxylate", "ammonia", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl 7-oxo-decahydroisoquinoline-2-carboxylate in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1246034-19-4

Product Name

tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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